molecular formula C15H15ClN2O4 B2676761 Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate CAS No. 886951-82-2

Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate

Cat. No. B2676761
CAS RN: 886951-82-2
M. Wt: 322.75
InChI Key: LVYVZKIHYYVWOT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridazine, which is a basic aromatic ring with two nitrogen atoms. It also contains an ethoxy group and a carboxylate group attached to the pyridazine ring, and a chlorophenyl group attached to one of the nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridazine ring, with the various groups (ethyl, ethoxy, carboxylate, and chlorophenyl) attached at the 1, 4, 3, and 6 positions respectively .


Chemical Reactions Analysis

As a pyridazine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the carboxylate group could participate in acid-base reactions, and the chlorophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the groups attached to the pyridazine ring. For example, the presence of the polar carboxylate and ethoxy groups could influence its solubility .

Scientific Research Applications

Synthesis and Characterization

Several studies have been conducted on the efficient synthesis and characterization of compounds related to Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate. For instance, Machado et al. (2011) demonstrated an efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, achieving high yields and reducing reaction times significantly (Machado et al., 2011). This methodology underscores the potential for creating derivatives of Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate in an efficient manner.

Structural Insights

Structural insights into related compounds have been gained through various analytical techniques, including crystallography and spectroscopy. Achutha et al. (2017) synthesized and characterized the structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, revealing intramolecular hydrogen bonds and π-π interactions that contribute to structural stability (Achutha et al., 2017). Such detailed structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds.

Potential Applications

The synthesis and functionalization of compounds closely related to Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate have been explored for their potential applications in developing new pharmaceuticals and materials. For example, Mizuno et al. (2006) reported on the synthesis of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a process that highlights the potential for producing biologically active derivatives (Mizuno et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and potential biological activity .

properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-3-21-12-9-13(19)18(11-8-6-5-7-10(11)16)17-14(12)15(20)22-4-2/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYVZKIHYYVWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-chlorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

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